4aH-pyrido[2,3-d]pyridazin-5-one
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Overview
Description
4aH-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyridazinones are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-pyrido[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 4aH-pyrido[2,3-d]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium methoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4aH-pyrido[2,3-d]pyridazin-5-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4aH-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Pyrido[2,3-d]pyrimidin-5-one: A similar fused ring system with different substituents.
Uniqueness: 4aH-pyrido[2,3-d]pyridazin-5-one stands out due to its unique fused ring structure and the presence of nitrogen atoms, which contribute to its diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
4aH-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-5H |
InChI Key |
BLAZSVYMYZBUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CN=NC2=O)N=C1 |
Origin of Product |
United States |
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